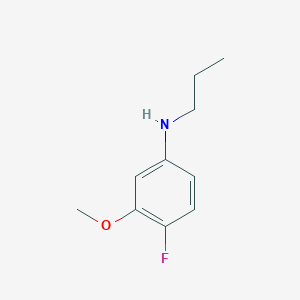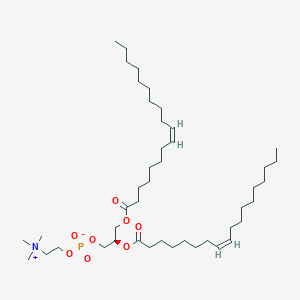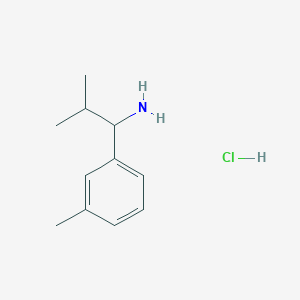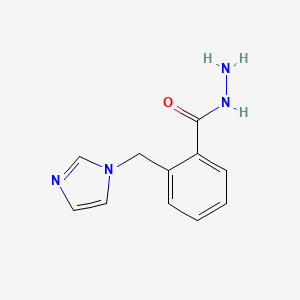
4-fluoro-3-methoxy-N-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methoxy-N-propylaniline typically involves multiple steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine group is then alkylated using propyl halides under basic conditions to introduce the propyl group.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce nitro compounds to amines.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors can be employed for the nitration and reduction steps.
化学反応の分析
Types of Reactions
4-Fluoro-3-methoxy-N-propylaniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions, especially due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH₄ in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various nucleophiles like methoxy or amino groups.
科学的研究の応用
4-Fluoro-3-methoxy-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism by which 4-fluoro-3-methoxy-N-propylaniline exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: The compound may modulate pathways related to signal transduction and cellular communication, influencing biological processes such as cell growth and differentiation.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.
4-Fluoro-3-methoxy-N-methylaniline: Similar but with a methyl group instead of a propyl group.
Uniqueness
4-Fluoro-3-methoxy-N-propylaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
4-fluoro-3-methoxy-N-propylaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |
InChIキー |
SFCCUPYWJVHXJJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC(=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)




